![molecular formula C9H14 B14388397 Bicyclo[4.1.0]heptane, 3-ethenyl- CAS No. 89914-05-6](/img/structure/B14388397.png)
Bicyclo[4.1.0]heptane, 3-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane, 3-ethenyl-, can be synthesized using the Simmons-Smith reaction. This involves the reaction of diiodomethane with a zinc-copper couple on cyclohexene in diethyl ether . The reaction proceeds under mild conditions and yields the desired bicyclic compound.
Industrial Production Methods
While specific industrial production methods for Bicyclo[4.1.0]heptane, 3-ethenyl-, are not well-documented, the Simmons-Smith reaction provides a feasible route for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the necessary reagents and conditions are maintained.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptane, 3-ethenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products
Oxidation: Produces alcohols, ketones, or carboxylic acids.
Reduction: Yields more saturated hydrocarbons.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
Bicyclo[4.1.0]heptane, 3-ethenyl-, has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Bicyclo[4.1.0]heptane, 3-ethenyl-, involves its interaction with various molecular targets. Its unique bicyclic structure allows it to participate in specific chemical reactions, influencing pathways such as oxidation and reduction. The compound’s reactivity is largely determined by the strain in its cyclopropane ring, which makes it more susceptible to certain reactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane: Another bicyclic hydrocarbon with a different ring structure.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a highly strained structure.
Cyclohexane: A monocyclic hydrocarbon that serves as a simpler analog.
Uniqueness
Bicyclo[4.1.0]heptane, 3-ethenyl-, is unique due to its fused ring system, which imparts distinct chemical properties. The presence of both cyclopropane and cyclohexane rings in a single molecule makes it an interesting subject for studying ring strain and reactivity.
Properties
CAS No. |
89914-05-6 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
3-ethenylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H14/c1-2-7-3-4-8-6-9(8)5-7/h2,7-9H,1,3-6H2 |
InChI Key |
UOXBPSNLVCOLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC2CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


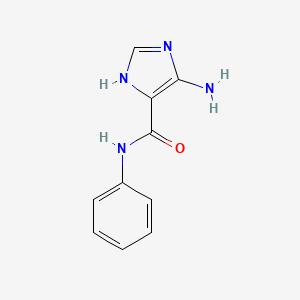
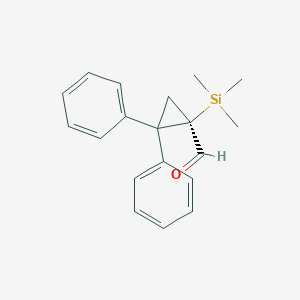
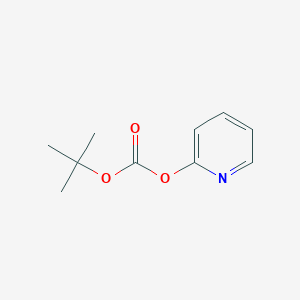
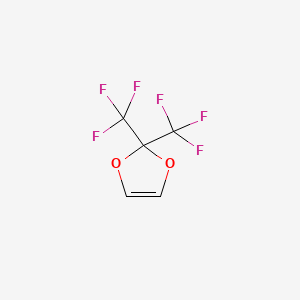
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14388341.png)
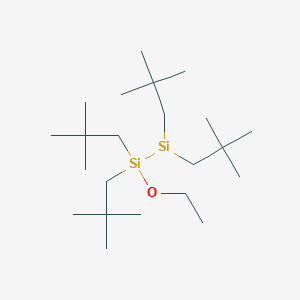
silane](/img/structure/B14388359.png)
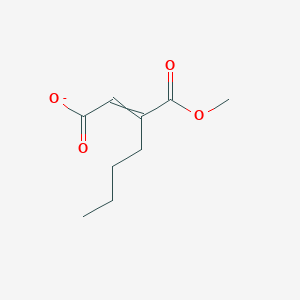
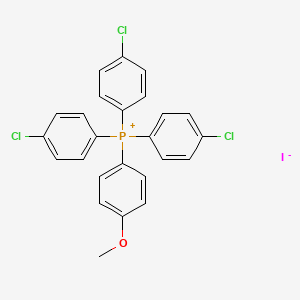
![Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate](/img/structure/B14388376.png)
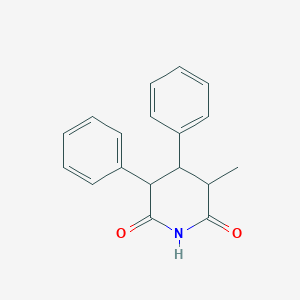
![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
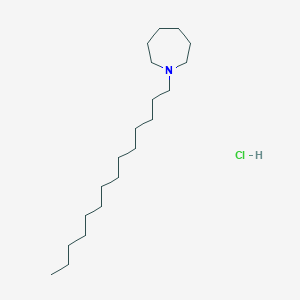
![1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388389.png)
